ethyl 1-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate
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Overview
Description
ethyl 1-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a chromone moiety, and an ethyl ester group
Mechanism of Action
Target of Action
Related compounds such as indole derivatives are known to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Related compounds have been found to inhibit the proliferation, migration, and invasion of certain cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . This suggests that the compound may affect pathways related to cell growth and division, apoptosis, and tumor progression.
Result of Action
Related compounds have been found to exhibit significant inhibitory activity against the growth of tested bacterial strains , suggesting that this compound may have similar antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 6-methyl-2-oxochromene-4-carbaldehyde with piperidine-4-carboxylic acid ethyl ester in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the chromone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine or chromone derivatives.
Scientific Research Applications
ethyl 1-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
ethyl 1-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:
Methyl piperidine-4-carboxylate: A simpler analog with similar reactivity but lacking the chromone moiety.
Indole derivatives: Compounds with a similar aromatic structure but different biological activities.
Quinoline derivatives: Known for their medicinal applications, these compounds share some structural similarities but differ in their specific chemical properties and uses.
The uniqueness of this compound lies in its combination of the piperidine ring and chromone moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[(6-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-3-23-19(22)14-6-8-20(9-7-14)12-15-11-18(21)24-17-5-4-13(2)10-16(15)17/h4-5,10-11,14H,3,6-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPCSPRTUWJLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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